N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride
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Overview
Description
N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2S and a molecular weight of 270.81982 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-ylmethyl)butane-1-sulfonamide
- N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H23ClN2O2S |
---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)butane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-2-3-8-15(13,14)12-9-10-4-6-11-7-5-10;/h10-12H,2-9H2,1H3;1H |
InChI Key |
UOCJNGKKEGYLES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCNCC1.Cl |
Origin of Product |
United States |
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